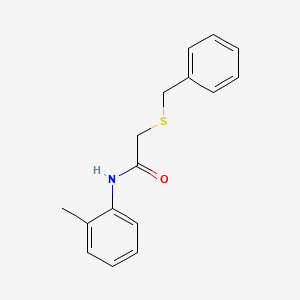

2-(benzylsulfanyl)-N-(2-methylphenyl)acetamide

Description

2-(Benzylsulfanyl)-N-(2-methylphenyl)acetamide is a sulfur-containing acetamide derivative characterized by a benzylsulfanyl (-S-CH₂C₆H₅) group at the C2 position of the acetamide backbone and an N-linked 2-methylphenyl substituent. Its molecular formula is C₁₆H₁₆ClNOS (as per ), with a molecular weight of 305.82 g/mol and a calculated logP of 4.084, indicating moderate lipophilicity .

Properties

IUPAC Name |

2-benzylsulfanyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-13-7-5-6-10-15(13)17-16(18)12-19-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJPZNYJSKEHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with benzylsulfanyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(2-methylphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form interactions with metal ions or proteins, while the amide group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Acetamide Derivatives

Key Observations:

Substituent Effects on Lipophilicity: The benzylsulfanyl group in the target compound contributes to its higher logP (4.084) compared to aliphatic sulfanyl analogs (e.g., butylsulfanyl in ), which likely have lower logP due to reduced aromaticity.

Hydrogen Bonding and Bioavailability :

- Compounds with heterocyclic moieties (e.g., benzothiazole in ) exhibit higher hydrogen bond acceptor counts, which may enhance target binding but reduce blood-brain barrier penetration.

- The target compound’s polar surface area (24.44 Ų) aligns with typical orally bioavailable drugs, though its moderate logP suggests balanced absorption .

Key Observations:

Anticancer Potential: Phenoxy-acetamide hybrids (e.g., compound 7d in ) exhibit potent cytotoxicity (IC₅₀ = 1.8 µM), surpassing 5-fluorouracil in some assays. The target compound’s benzylsulfanyl group may similarly enhance DNA intercalation or tubulin binding. Thiadiazole-containing analogs () show improved activity due to their planar, heteroaromatic structures.

Antimicrobial and Enzyme-Modulating Effects :

- Benzothiazole derivatives () demonstrate broad-spectrum antimicrobial activity, attributed to the sulfur atom’s redox activity and aromatic stacking.

- Hybrids with triazole and sulfonyl groups () inhibit fungal ATPases, suggesting a mechanism applicable to the target compound if modified with similar substituents.

Biological Activity

2-(Benzylsulfanyl)-N-(2-methylphenyl)acetamide is a compound that has drawn attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound 2-(benzylsulfanyl)-N-(2-methylphenyl)acetamide features a benzylthio group attached to an acetamide moiety, which is known to influence its biological properties. The presence of the sulfur atom in the benzylthio group is critical for the compound's activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(benzylsulfanyl)-N-(2-methylphenyl)acetamide exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have been tested against various bacterial strains.

- Study Findings : In vitro assays revealed that certain derivatives showed antibacterial activity comparable to standard antibiotics like levofloxacin. The minimum inhibitory concentrations (MIC) were determined for several synthesized compounds, revealing effective inhibition against strains such as E. coli, S. aureus, and S. typhi.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2b | < 10 | E. coli |

| 2i | < 10 | S. aureus |

| Control | 10 | Levofloxacin |

Antibiofilm Activity

The antibiofilm potential of these compounds was also evaluated. Compounds 2b and 2i exhibited remarkable inhibition of biofilm formation in Staphylococcus aureus and Klebsiella pneumoniae, outperforming standard treatments.

| Compound | % Inhibition (100 μg/mL) | % Inhibition (50 μg/mL) |

|---|---|---|

| 2i | 82.68 | 70.83 |

| 2b | 80.99 | 60.85 |

| Positive Control | 72.23 | 72.03 |

The mechanism by which 2-(benzylsulfanyl)-N-(2-methylphenyl)acetamide exhibits its biological activity is linked to its interaction with specific enzymes and bacterial structures:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as phosphodiesterase and leucine-rich repeat kinase, which are involved in various cellular processes.

- Molecular Docking Studies : These studies suggest that the compound binds effectively to target sites on bacterial enzymes, disrupting their function and leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study published in Pharmaceutical Biology assessed a series of acetamide derivatives, including those similar to 2-(benzylsulfanyl)-N-(2-methylphenyl)acetamide. The results indicated that these compounds had significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with some derivatives showing better activity than traditional antibiotics .

- Biofilm Disruption : Another study focused on the antibiofilm properties of related compounds demonstrated that treatment with these derivatives resulted in a substantial reduction in biofilm formation on various surfaces, indicating their potential use in preventing chronic infections associated with biofilms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.